8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine
Brand Name: Vulcanchem
CAS No.: 14623-49-5
VCID: VC7948767
InChI: InChI=1S/C13H13N3O/c1-17-10-4-5-11-8(6-10)2-3-9-7-15-13(14)16-12(9)11/h4-7H,2-3H2,1H3,(H2,14,15,16)
SMILES: COC1=CC2=C(C=C1)C3=NC(=NC=C3CC2)N
Molecular Formula: C13H13N3O
Molecular Weight: 227.26 g/mol

8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine

CAS No.: 14623-49-5

Cat. No.: VC7948767

Molecular Formula: C13H13N3O

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine - 14623-49-5

Specification

CAS No. 14623-49-5
Molecular Formula C13H13N3O
Molecular Weight 227.26 g/mol
IUPAC Name 8-methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine
Standard InChI InChI=1S/C13H13N3O/c1-17-10-4-5-11-8(6-10)2-3-9-7-15-13(14)16-12(9)11/h4-7H,2-3H2,1H3,(H2,14,15,16)
Standard InChI Key CJKQUGYBWAQXHL-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C3=NC(=NC=C3CC2)N
Canonical SMILES COC1=CC2=C(C=C1)C3=NC(=NC=C3CC2)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture and Nomenclature

8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine belongs to the quinazoline family, featuring a bicyclic system composed of a benzene ring fused to a pyrimidine ring. The methoxy group (-OCH₃) at the 8-position and the amine (-NH₂) at the 2-position are critical functional groups influencing its reactivity and solubility. The "5,6-dihydro" designation indicates partial saturation of the pyrimidine ring, reducing aromaticity and altering electronic properties .

The IUPAC name, 8-methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine, is systematically derived from its structure (Figure 1). Key identifiers include:

  • CAS Registry Number: 14623-49-5

  • Molecular Formula: C₁₃H₁₃N₃O

  • Molecular Weight: 227.26 g/mol

  • SMILES Notation: COC1=CC2=C(C=C1)C3=NC(=NC=C3CC2)N

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number14623-49-5
Molecular FormulaC₁₃H₁₃N₃O
Molecular Weight227.26 g/mol
Density (Predicted)1.274 ± 0.06 g/cm³
Melting PointNot reported
Boiling Point447.8 ± 43.0 °C (Predicted)

Physicochemical Properties

While experimental data on melting and boiling points remain unreported, computational predictions suggest a boiling point of 447.8 ± 43.0 °C and a density of 1.274 ± 0.06 g/cm³ . The methoxy group enhances lipophilicity compared to non-substituted analogs like 5,6-dihydrobenzo[h]quinazolin-2-amine (CAS 66521-84-4), which has a lower molecular weight (197.24 g/mol) and higher predicted density (1.274 g/cm³) .

Synthesis and Structural Modifications

Synthetic Routes

The compound is typically synthesized via cyclocondensation reactions. A notable method involves:

  • Formation of the Quinazoline Core: Reacting 2-aminobenzonitrile derivatives with appropriately substituted aldehydes under acidic conditions.

  • Methoxy Introduction: Electrophilic aromatic substitution or nucleophilic displacement at the 8-position .

In a 2015 study, Maurya et al. synthesized 4-phenyl-5,6-dihydrobenzo[h]quinazolines, including 8-methoxy variants, by reacting 2-amino-5,6-dihydrobenzo[h]quinazoline with substituted benzaldehydes. The methoxy group was introduced via a palladium-catalyzed coupling reaction, yielding derivatives with IC₅₀ values as low as 2.8 μM against MCF-7 breast cancer cells .

Table 2: Comparative Analysis of Quinazoline Derivatives

CompoundMolecular WeightPredicted Boiling Point (°C)Biological Activity (IC₅₀)
8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine227.26447.8 ± 43.02.8 μM (MCF-7)
5,6-Dihydrobenzo[h]quinazolin-2-amine197.24447.8 ± 43.0Not reported

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